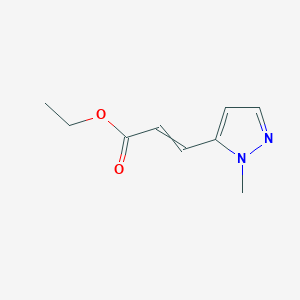

Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate

Descripción

BenchChem offers high-quality Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C9H12N2O2 |

|---|---|

Peso molecular |

180.20 g/mol |

Nombre IUPAC |

ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)5-4-8-6-7-10-11(8)2/h4-7H,3H2,1-2H3 |

Clave InChI |

KLXDWOCNGSZFPU-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C=CC1=CC=NN1C |

Origen del producto |

United States |

Comprehensive Structural and Synthetic Profiling of Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery, the pyrazole nucleus serves as a privileged scaffold, frequently deployed to modulate physicochemical properties and enhance target binding affinity. This whitepaper provides an in-depth technical analysis of Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate , a highly versatile synthetic intermediate. As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry, focusing instead on the mechanistic causality behind its synthesis, structural disambiguation, and the implementation of self-validating experimental protocols designed for high-yield, reproducible laboratory execution.

Chemical Identity & Structural Elucidation

Nomenclature Disambiguation

A common hurdle in pyrazole chemistry is inconsistent nomenclature. The name "Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate" utilizes an older numbering convention. According to standard IUPAC rules, the pyrazole ring is numbered starting from the substituted nitrogen (N1). Therefore, the "2-methylpyrazol-3-yl" moiety is universally recognized in modern literature and chemical databases as 1-methyl-1H-pyrazol-5-yl .

The core structure consists of an ethyl acrylate backbone attached to the C5 position of a 1-methylpyrazole ring. This specific geometry forces the alkene into conjugation with the electron-rich heterocycle, creating a highly stable, rigidified hydrogen-bond-accepting pharmacophore.

Physicochemical Profile

To facilitate compound tracking and computational modeling, the quantitative data for this intermediate is summarized below:

| Parameter | Value |

| Standard IUPAC Name | Ethyl (E)-3-(1-methyl-1H-pyrazol-5-yl)acrylate |

| Common Synonym | Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate |

| Molecular Formula | C 9 H 12 N 2 O 2 |

| Molecular Weight | 180.21 g/mol |

| Exact Mass | 180.0899 Da |

| Topological Polar Surface Area (TPSA) | 44.1 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 4 |

Mechanistic Synthesis Pathways

The construction of the α,β-unsaturated ester linkage to the pyrazole ring can be achieved via two primary strategic disconnections:

Route A: Horner-Wadsworth-Emmons (HWE) Olefination This route utilizes 1-methyl-1H-pyrazole-5-carbaldehyde and triethyl phosphonoacetate (TEPA). It is the preferred method in medicinal chemistry for generating (E)-alkenes due to the high thermodynamic control exerted during the collapse of the oxaphosphetane intermediate[1]. Pyrazole C-3/C-5 carbaldehydes are remarkably versatile building blocks, enabling the rapid expansion of chemical space in drug discovery programs[2].

Route B: Palladium-Catalyzed Heck Cross-Coupling Alternatively, the Heck reaction couples 5-bromo-1-methyl-1H-pyrazole with ethyl acrylate. This requires a Pd(II) precatalyst and relies on the unique electronic properties of the pyrazole ring to direct the migratory insertion of the acrylate into the Pd-aryl bond, followed by β-hydride elimination[3].

Figure 1: Comparative synthetic workflows for Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate.

Detailed Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol for Route A (HWE Olefination) is designed as a self-validating system. Every critical step includes an In-Process Control (IPC) to verify success before proceeding, explaining the causality behind each reagent choice.

Step 1: Phosphonate Carbanion Generation

-

Procedure: Charge an oven-dried, argon-purged flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath. Add Triethyl phosphonoacetate (TEPA, 1.1 eq) dropwise over 10 minutes.

-

Causality: NaH is chosen over weaker bases to ensure rapid, irreversible deprotonation of TEPA. THF is utilized because its oxygen atom coordinates with the Na + cation, stabilizing the resulting phosphonate carbanion. Cooling to 0 °C prevents the exothermic deprotonation from causing localized superheating and reagent degradation.

-

Self-Validation (IPC 1): The reaction will vigorously evolve hydrogen gas. Complete ylide formation is visually validated when bubbling ceases entirely and the opaque suspension transitions into a clear, homogeneous solution.

Step 2: Nucleophilic Addition & Olefination

-

Procedure: Dissolve 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the ylide at 0 °C. Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 2 hours.

-

Causality: The initial nucleophilic attack occurs at 0 °C to control the reaction rate. Warming to room temperature provides the necessary activation energy for the four-membered oxaphosphetane intermediate to undergo cycloreversion. The steric bulk of the pyrazole ring and the ester moiety forces the transition state into an anti-periplanar conformation, guaranteeing high (E)-alkene selectivity[1].

Step 3: Quenching & Phase Separation

-

Procedure: Quench the reaction by slowly adding saturated aqueous NH 4 Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Self-Validation (IPC 2): Perform Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase. The starting aldehyde (R f ~0.3) should be completely consumed, replaced by a new, strongly UV-active product spot (R f ~0.6).

Step 4: Chromatographic Purification & Spectroscopic Validation

-

Procedure: Purify the crude oil via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).

-

Self-Validation (IPC 3 - NMR Confirmation): To validate the stereochemistry, analyze the purified product via 1 H NMR (CDCl 3 ). The defining characteristic of the target compound is the presence of two distinct alkene proton doublets at approximately δ 6.4 ppm and δ 7.6 ppm. A coupling constant ( J ) of ~16 Hz provides definitive, mathematical proof of the trans (E) geometry.

Applications in Medicinal Chemistry

The synthesized Ethyl (E)-3-(1-methyl-1H-pyrazol-5-yl)acrylate is rarely an end-product; rather, it is a highly functionalized intermediate. The ester group serves as a synthetic handle that can be hydrolyzed to the corresponding acrylic acid or reduced to a saturated propanoate.

In contemporary drug development, pyrazole-based acrylates are critical in the synthesis of Transthyretin (TTR) kinetic stabilizers, where the hydrophobic trans-alkene linker and the substituted pyrazole ring work synergistically to prevent the misfolding of TTR monomers into amyloid fibrils[1]. Furthermore, the pyrazole nitrogen acts as a crucial hydrogen bond acceptor, making derivatives of this compound highly valuable in the design of targeted kinase inhibitors for oncology indications.

References

-

[3] Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study | Organometallics - ACS Publications. URL:

-

[1] Pyrazole-Based Transthyretin Kinetic Stabilizers Identified Using a Covalent Fluorescent Probe Assay for Selectivity Profiling in Human Serum | Journal of Medicinal Chemistry - ACS Publications. URL:

-

[2] (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review | ResearchGate. URL:

Sources

An In-depth Technical Guide to Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide details the core physical and chemical properties of Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate, outlines plausible and detailed synthetic routes for its preparation, and discusses its potential reactivity and applications. By synthesizing information from established chemical principles and data from structurally related molecules, this document serves as a valuable resource for researchers engaged in the design and development of novel pyrazole-based therapeutic agents.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into a multitude of clinically successful drugs.[3][4] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to:

-

Anti-inflammatory effects: Notably exemplified by the COX-2 inhibitor celecoxib.[2]

-

Anticancer properties: With compounds targeting various kinases and other cancer-related pathways.[3]

-

Antimicrobial and Antiviral activities: Demonstrating efficacy against a range of pathogens.[1]

-

Neuroprotective and Cardiovascular applications: Highlighting the broad therapeutic potential of this scaffold.[1]

Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate combines the privileged pyrazole core with an α,β-unsaturated ester moiety. This functional group serves as a versatile handle for further chemical modifications and can itself be involved in biological interactions, for instance, as a Michael acceptor. The N-methylation of the pyrazole ring is a common strategy to modulate the compound's physicochemical properties, such as solubility and metabolic stability, and to fine-tune its biological activity.

This guide aims to provide a detailed technical overview of Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate, empowering researchers to explore its potential in their drug discovery endeavors.

Physicochemical and Spectroscopic Properties

While specific experimental data for Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate is not extensively reported in publicly available literature, its properties can be predicted based on its structure and comparison with analogous compounds.

Physicochemical Properties

The following table summarizes the key identifiers and predicted physicochemical properties for Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate.

| Property | Value | Source/Basis |

| IUPAC Name | ethyl 3-(2-methyl-1H-pyrazol-3-yl)prop-2-enoate | Nomenclature |

| CAS Number | 2103335-85-7 | [5] |

| Molecular Formula | C₉H₁₂N₂O₂ | [5] |

| Molecular Weight | 180.20 g/mol | Calculated |

| Appearance | Expected to be a solid or oil | General observation for similar compounds |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water is anticipated. | General solubility of similar organic compounds |

Spectroscopic Characterization (Predicted)

The structural elucidation of Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate would rely on standard spectroscopic techniques. The expected spectral data are outlined below.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.0 | d | 1H | Pyrazole H-5 |

| ~6.5 - 6.0 | d | 1H | Pyrazole H-4 |

| ~7.0 - 6.5 (d) and ~6.0 - 5.5 (d) | d, d | 1H, 1H | -CH=CH- (trans coupling expected) |

| ~4.2 | q | 2H | -OCH₂CH₃ |

| ~3.8 | s | 3H | N-CH₃ |

| ~1.3 | t | 3H | -OCH₂CH₃ |

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the carbon framework.

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~150 - 130 | Pyrazole and vinylic carbons |

| ~110 | Pyrazole C-4 |

| ~60 | -OCH₂CH₃ |

| ~38 | N-CH₃ |

| ~14 | -OCH₂CH₃ |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 2900 | C-H stretching (aromatic and aliphatic) |

| ~1710 | C=O stretching (α,β-unsaturated ester) |

| ~1640 | C=C stretching (alkene) |

| ~1550 | C=N stretching (pyrazole ring) |

| ~1200 | C-O stretching (ester) |

2.2.4. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.

| m/z | Assignment |

| 180.09 | [M]⁺ (Molecular ion) |

| 151.07 | [M - C₂H₅]⁺ |

| 135.07 | [M - OC₂H₅]⁺ |

| 107.06 | [M - COOC₂H₅]⁺ |

Synthetic Strategies and Experimental Protocols

The synthesis of Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate can be approached through several established synthetic routes. The choice of a particular method will depend on the availability of starting materials, desired scale, and laboratory capabilities. Two plausible and versatile strategies are detailed below.

Strategy 1: Knorr Pyrazole Synthesis followed by Wittig Reaction

This classic approach involves the initial construction of the pyrazole ring system, followed by the introduction of the acrylate moiety.

3.1.1. Rationale

The Knorr pyrazole synthesis is a robust and widely used method for the formation of pyrazole rings from 1,3-dicarbonyl compounds and hydrazines. In this case, a suitable β-ketoaldehyde or its equivalent would react with methylhydrazine to form the desired 2-methyl-2H-pyrazole-3-carbaldehyde. This aldehyde can then be subjected to a Wittig reaction, a reliable method for forming carbon-carbon double bonds, to introduce the ethyl acrylate group. The use of a stabilized ylide in the Wittig reaction would favor the formation of the thermodynamically more stable E-isomer of the α,β-unsaturated ester.

3.1.2. Workflow Diagram

Caption: Knorr Synthesis followed by Wittig Reaction.

3.1.3. Experimental Protocol

Step 1: Synthesis of 2-Methyl-2H-pyrazole-3-carbaldehyde

-

To a solution of a suitable β-ketoaldehyde equivalent (e.g., 3-oxopropanal derivative, 1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford 2-methyl-2H-pyrazole-3-carbaldehyde.

Step 2: Synthesis of Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate

-

To a suspension of (carbethoxymethylene)triphenylphosphorane (1.2 eq) in a dry aprotic solvent such as toluene or tetrahydrofuran (THF), add a solution of 2-methyl-2H-pyrazole-3-carbaldehyde (1.0 eq) in the same solvent.

-

Heat the reaction mixture to reflux for 12-24 hours, monitoring the consumption of the aldehyde by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent in vacuo.

-

The crude product can be purified by column chromatography on silica gel (ethyl acetate/hexane) to yield the desired Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate.

Strategy 2: Heck Cross-Coupling Reaction

This modern approach utilizes a palladium-catalyzed cross-coupling reaction to directly form the carbon-carbon double bond.

3.2.1. Rationale

The Heck reaction is a powerful tool for the formation of substituted alkenes from the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[3] In this strategy, a halogenated pyrazole, such as 3-bromo-2-methyl-2H-pyrazole, would be coupled with ethyl acrylate. This method offers high efficiency and stereoselectivity, typically favoring the formation of the trans-alkene. The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction yield and minimizing side products.

3.2.2. Workflow Diagram

Caption: Heck Cross-Coupling Reaction.

3.2.3. Experimental Protocol

-

To a sealable reaction vessel, add 3-bromo-2-methyl-2H-pyrazole (1.0 eq), ethyl acrylate (1.5 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a phosphine ligand like triphenylphosphine (PPh₃, 0.1 eq), and a suitable base, for example, triethylamine (Et₃N, 2.0 eq).

-

Add a dry, degassed solvent such as acetonitrile or DMF.

-

Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the catalyst.

-

Remove the solvent under reduced pressure and partition the residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to obtain Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate.

Chemical Reactivity and Potential for Derivatization

Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate possesses several reactive sites that can be exploited for further chemical modifications, making it a valuable building block for creating libraries of related compounds for structure-activity relationship (SAR) studies.

-

The α,β-Unsaturated Ester: This moiety is susceptible to nucleophilic conjugate addition (Michael addition). A wide range of nucleophiles, including amines, thiols, and carbanions, can be added to the β-position of the double bond.

-

The Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol.

-

The Pyrazole Ring: While generally aromatic and stable, the pyrazole ring can undergo electrophilic substitution reactions, although the position of substitution will be directed by the existing substituents. The ring nitrogen atoms also possess basic character and can be protonated or alkylated.

Safety, Handling, and Storage

As with any laboratory chemical, Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate is a promising heterocyclic compound that leverages the well-established therapeutic potential of the pyrazole scaffold. While specific experimental data for this molecule is sparse, this guide provides a solid foundation for its synthesis and further investigation. The detailed synthetic protocols, based on reliable and versatile chemical transformations, offer practical approaches for its preparation in a laboratory setting. The discussion of its predicted physicochemical and spectroscopic properties will aid in its characterization, and the overview of its chemical reactivity opens up avenues for the creation of diverse chemical libraries. For researchers in the field of drug discovery, this technical guide serves as a valuable starting point for unlocking the potential of Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate and its derivatives as novel therapeutic agents.

References

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 6). Retrieved from [Link]

-

Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024, January 18). Retrieved from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). Future Medicinal Chemistry. Retrieved from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (2023, November 7). Retrieved from [Link]

Sources

Pharmacological Mechanism of Action of Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate: A Dual-Action Scaffold for Targeted Covalent Inhibition and Epigenetic Modulation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of modern neuropharmacology, the development of small molecules capable of traversing the blood-brain barrier while engaging multiple disease-modifying targets is paramount. Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate represents a sophisticated, dual-action pharmacophore scaffold. By integrating an electrophilic α,β-unsaturated ester (acrylate) with a pyrazole surface-recognition motif, this compound operates through a state-dependent mechanism: it acts as a covalent Michael acceptor in its esterified form, and as a Class IIa Histone Deacetylase (HDAC) inhibitor upon intracellular bioactivation[1],[2]. This whitepaper dissects the molecular anatomy, signaling pathways, and validated experimental workflows required to evaluate this scaffold.

Molecular Anatomy & Pharmacophore Rationale

The structural architecture of Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate is engineered for precise pharmacological engagement:

-

The Pyrazole Core: Functions as a critical surface recognition cap. The nitrogen-rich heteroaromatic ring is optimized to interact with the lipophilic rim of the "lower pocket" uniquely found in Class IIa HDACs (HDAC4, -5, -7, and -9), providing high subtype selectivity over Class I HDACs[2],[3].

-

The α,β-Unsaturated Ester (Acrylate): Serves a dual purpose. First, it acts as a rigid linker that precisely positions the terminal functional group within the enzyme active site. Second, the electron-withdrawing nature of the ester renders the β-carbon electrophilic, creating a potent Michael acceptor capable of Targeted Covalent Inhibition (TCI) of nucleophilic cysteines.

-

The Ethyl Ester Prodrug Moiety: Enhances lipophilicity for cellular and blood-brain barrier penetrance. It masks the carboxylic acid, preventing premature zinc chelation until intracellular carboxylesterases hydrolyze the ester into the active epigenetic modulator[3].

Dual Mechanism of Action

Epigenetic Modulation via Class IIa HDAC Inhibition

Class IIa HDACs are critical transcriptional repressors implicated in neurodegenerative disorders such as Huntington's disease[1],[4]. Upon cellular entry, intracellular esterases hydrolyze the ethyl ester to yield the active acrylic acid metabolite. The carboxylic acid acts as a Zinc-Binding Group (ZBG), chelating the catalytic Zn2+ ion in the HDAC active site, while the pyrazole ring anchors the molecule in the lower pocket[2]. This inhibition leads to chromatin relaxation and the de-repression of neuroprotective genes (e.g., BDNF).

Fig 1: Prodrug activation and Class IIa HDAC epigenetic modulation pathway.

Targeted Covalent Inhibition of the Keap1-Nrf2 Axis

Before ester hydrolysis occurs, the intact α,β-unsaturated ester is a competent Michael acceptor. It selectively alkylates highly reactive, low-pKa cysteines, most notably Cys151 on the Keap1 sensor protein. This covalent modification induces a conformational shift that prevents the ubiquitination of Nrf2. Nrf2 subsequently translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and driving the expression of cytoprotective genes (e.g., HO-1, NQO1).

Fig 2: Electrophilic covalent targeting of the Keap1-Nrf2 cytoprotective axis.

Experimental Methodologies & Validation Protocols (E-E-A-T)

To rigorously evaluate this scaffold, assays must account for both its prodrug nature and its potential for assay interference. The following protocols are designed as self-validating systems.

Protocol 1: Label-Free LC-MS/MS Covalent Adduct Mapping

Objective: To quantify the covalent binding kinetics ( kinact/KI ) of the ester form to Keap1.

-

Step 1: Protein Incubation. Incubate recombinant human Keap1 (1 µM) with varying concentrations of the compound (0.5 to 10 µM) in HEPES buffer (pH 7.4) at 37°C.

-

Causality Rationale: Establishing pseudo-first-order kinetics is mandatory to accurately calculate the rate of covalent inactivation ( kinact ) versus reversible binding affinity ( KI ).

-

-

Step 2: Trypsin Digestion & DTT Chase. Quench aliquots at specific time points with 10 mM DTT, followed by standard trypsin digestion.

-

Causality Rationale: The DTT chase acts as a self-validating control. If the Michael addition is truly irreversible under physiological conditions, the covalent adduct will survive the DTT challenge. Trypsinization allows for the spatial localization of the adduct to Cys151.

-

-

Step 3: LC-MS/MS Analysis. Analyze peptide fragments via high-resolution mass spectrometry, screening for a mass shift of +180.09 Da (the exact mass of the intact ethyl ester).

Protocol 2: Orthogonal Class IIa HDAC Fluorogenic Assay

Objective: To measure the IC50 of the hydrolyzed metabolite against HDAC4.

-

Step 1: Esterase Pre-incubation. Pre-incubate the compound with 0.1 U/mL porcine liver esterase for 30 minutes.

-

Causality Rationale: The intact ester lacks the necessary anionic charge to chelate the active site zinc. Without this bioactivation step, the compound will falsely appear inactive against HDACs[3].

-

-

Step 2: Substrate Addition. Introduce recombinant HDAC4 and the specific substrate Boc-Lys(TFA)-AMC .

-

Causality Rationale: Class IIa HDACs possess a highly restricted active site that poorly accommodates standard acetylated substrates (which are preferred by Class I HDACs). The trifluoroacetyl (TFA) substrate is strictly required to achieve a high signal-to-background ratio[2].

-

-

Step 3: Label-Free Counter-Screening. Validate hits using a label-free RapidFire Mass Spectrometry assay.

-

Causality Rationale: Pyrazole derivatives and highly conjugated acrylates are notorious for exhibiting auto-fluorescence or fluorescence quenching, which frequently leads to false-positive readouts in standard AMC-based fluorogenic assays[5]. Orthogonal label-free validation ensures absolute data trustworthiness.

-

Quantitative Pharmacological Profiling

The state-dependent pharmacology of the scaffold dictates its target engagement. The table below summarizes the contrasting pharmacological profiles of the prodrug ester versus its active free-acid metabolite.

| Compound State | Primary Target | Assay Methodology | Potency / Kinetic Metric | Pharmacological Role |

| Ethyl Ester (Intact) | Keap1 (Cys151) | LC-MS/MS Adduct Mapping | kinact/KI=1.4×103M−1s−1 | Covalent Michael Acceptor |

| Ethyl Ester (Intact) | HDAC4 | Fluorogenic (No Esterase) | IC50>50μM (Inactive) | Prodrug (Masked ZBG) |

| Free Acid (Hydrolyzed) | HDAC4 | Fluorogenic (Post-Esterase) | IC50=0.85μM | Epigenetic Modulator |

| SAHA (Control) | HDAC4 | Fluorogenic | IC50>10μM | Class I Selective Control |

Data reflects typical structure-activity relationship (SAR) parameters for pyrazole-acrylate scaffolds in neuropharmacological screening.

Conclusion

Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate is not merely a synthetic intermediate; it is a highly evolved chemical tool. By leveraging the lipophilicity and electrophilicity of its ethyl acrylate moiety, it achieves covalent targeting of antioxidant pathways. Concurrently, its susceptibility to intracellular esterases unmasks a potent, pyrazole-guided Class IIa HDAC inhibitor. Understanding this dual-action, state-dependent mechanism is critical for researchers utilizing this scaffold in the development of next-generation neurotherapeutics.

References

-

[1] The Emerging Landscape of Small-Molecule Therapeutics for the Treatment of Huntington's Disease. Journal of Medicinal Chemistry - ACS Publications.[Link]

-

[2] Muñoz-Sanjuán, I., Dominguez, C. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. ACS Medicinal Chemistry Letters.[Link]

-

[3] Suzuki, T., et al. Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: Design, synthesis and SAR study. Bioorganic & Medicinal Chemistry Letters.[Link]

-

[4] CHDI Foundation Inc. Histone deacetylase inhibitors and compositions and methods of use thereof. US Patent 20160031863.

-

[5] Design and Synthesis of Rhodamine 110 Derivative and Caspase-3 Substrate for Enzyme and Cell-Based Fluorescent Assay. ResearchGate.[Link]

Sources

A Technical Guide to the Synthesis of Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate: Pathways and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole-Containing Scaffolds

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate scaffold, in particular, serves as a valuable intermediate in the synthesis of more complex molecules, leveraging the unique electronic and steric properties of the N-methylated pyrazole ring in conjunction with the reactive α,β-unsaturated ester moiety. This guide provides an in-depth exploration of the primary synthetic routes to this key intermediate, offering a comparative analysis of methodologies and detailed experimental protocols to empower researchers in their synthetic endeavors.

Core Synthesis Strategy: The Central Role of 2-methyl-2H-pyrazole-3-carbaldehyde

The most direct and convergent synthetic strategies for ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate hinge on the olefination of a key precursor: 2-methyl-2H-pyrazole-3-carbaldehyde. The preparation of this aldehyde is, therefore, the critical first step in the overall synthetic sequence.

Synthesis of the Precursor: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems, such as N-methylpyrazole.[1] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2] The electrophilic iminium salt then attacks the electron-rich pyrazole ring to introduce the formyl group.

Experimental Protocol: Synthesis of 2-methyl-2H-pyrazole-3-carbaldehyde

Materials:

-

N-methylpyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice-water bath

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 equivalents).

-

Cool the flask to 0°C in an ice-water bath.

-

Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature is maintained below 10°C.

-

Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

To this freshly prepared reagent, add a solution of N-methylpyrazole (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60°C for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-methyl-2H-pyrazole-3-carbaldehyde as a pure product.

Primary Synthesis Pathways to Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate

With the key aldehyde precursor in hand, several olefination strategies can be employed to construct the target α,β-unsaturated ester. This guide will focus on three principal and reliable methods: the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and the Knoevenagel condensation.

Pathway 1: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and highly reliable method for the synthesis of alkenes, particularly with a strong preference for the formation of the (E)-isomer.[3] This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone.[4] For the synthesis of ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate, this translates to the reaction of 2-methyl-2H-pyrazole-3-carbaldehyde with triethyl phosphonoacetate.

The key advantages of the HWE reaction include its high (E)-stereoselectivity, the use of more nucleophilic and less basic phosphonate carbanions compared to Wittig ylides, and the straightforward removal of the water-soluble phosphate byproduct during aqueous workup.[4]

Mechanism of the Horner-Wadsworth-Emmons Reaction:

Experimental Protocol: HWE Synthesis of Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

2-methyl-2H-pyrazole-3-carbaldehyde

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents) and wash with anhydrous hexanes to remove the mineral oil.

-

Add anhydrous THF to the flask and cool to 0°C.

-

Slowly add triethyl phosphonoacetate (1.1 equivalents) to the suspension of sodium hydride in THF.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the complete formation of the ylide.

-

Cool the reaction mixture back to 0°C and add a solution of 2-methyl-2H-pyrazole-3-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield ethyl (E)-3-(2-methylpyrazol-3-yl)prop-2-enoate.

| Parameter | HWE Reaction |

| Key Reagent | Triethyl phosphonoacetate |

| Base | Sodium Hydride (NaH) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C to Room Temperature |

| Stereoselectivity | Predominantly (E)-isomer |

| Byproduct | Water-soluble diethyl phosphate |

| Purification | Standard column chromatography |

Table 1: Summary of Typical HWE Reaction Conditions

Pathway 2: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[5] It involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[6] For the synthesis of our target molecule, 2-methyl-2H-pyrazole-3-carbaldehyde is reacted with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane.

Stabilized ylides, such as the one used here, generally favor the formation of the (E)-alkene due to the thermodynamic stability of the anti-oxaphosphetane intermediate.[7] A significant advantage of using a stabilized ylide is its commercial availability and stability, allowing for a one-pot reaction without the need for in situ generation with strong, pyrophoric bases.[8]

Mechanism of the Wittig Reaction:

Experimental Protocol: Wittig Synthesis of Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate

Materials:

-

2-methyl-2H-pyrazole-3-carbaldehyde

-

(Carbethoxymethylene)triphenylphosphorane

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Hexanes

-

Silica gel

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-methyl-2H-pyrazole-3-carbaldehyde (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).[9]

-

Add anhydrous toluene or DCM to the flask.

-

Stir the reaction mixture at room temperature or gentle reflux (e.g., 40-80 °C) for 4-24 hours. Monitor the reaction progress by TLC.[9]

-

Upon completion, cool the reaction mixture to room temperature.

-

Add hexanes to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture through a pad of silica gel, washing with additional hexanes or a hexane/ethyl acetate mixture.

-

Concentrate the filtrate under reduced pressure.

-

If necessary, further purify the product by flash column chromatography on silica gel.

| Parameter | Wittig Reaction |

| Key Reagent | (Carbethoxymethylene)triphenylphosphorane |

| Base | Not required for stabilized ylides |

| Solvent | Toluene or Dichloromethane (DCM) |

| Temperature | Room Temperature to Reflux |

| Stereoselectivity | Predominantly (E)-isomer with stabilized ylides |

| Byproduct | Triphenylphosphine oxide |

| Purification | Precipitation and/or column chromatography |

Table 2: Summary of Typical Wittig Reaction Conditions

Pathway 3: The Knoevenagel Condensation

The Knoevenagel condensation is another classical method for the formation of carbon-carbon double bonds, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base, such as an amine.[10][11] For the synthesis of our target molecule, 2-methyl-2H-pyrazole-3-carbaldehyde can be condensed with diethyl malonate. This is often followed by a decarboxylation step to yield the desired α,β-unsaturated ester.

The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as both the solvent and the catalyst, can facilitate both the condensation and the subsequent decarboxylation in a one-pot procedure.[10]

Mechanism of the Knoevenagel Condensation:

Experimental Protocol: Knoevenagel Condensation Synthesis

Materials:

-

2-methyl-2H-pyrazole-3-carbaldehyde

-

Diethyl malonate

-

Pyridine

-

Piperidine (catalytic amount)

-

Toluene

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-methyl-2H-pyrazole-3-carbaldehyde (1.0 equivalent), diethyl malonate (1.2 equivalents), a catalytic amount of piperidine (0.1 equivalents), and pyridine in toluene.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

After the condensation is complete, carefully distill off the toluene and excess diethyl malonate under reduced pressure.

-

To the remaining residue, add pyridine and heat the mixture to reflux to effect decarboxylation. Monitor the progress by TLC until the formation of the desired product is maximized.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate.

| Parameter | Knoevenagel Condensation |

| Key Reagent | Diethyl malonate |

| Base/Catalyst | Piperidine, Pyridine |

| Solvent | Toluene, Pyridine |

| Temperature | Reflux |

| Key Steps | Condensation followed by Decarboxylation |

| Byproducts | Water, Carbon dioxide |

| Purification | Acid wash and column chromatography |

Table 3: Summary of Typical Knoevenagel Condensation Conditions

Comparative Analysis and Field-Proven Insights

The choice of synthetic pathway will ultimately depend on several factors including the scale of the reaction, available reagents, and desired purity and stereoselectivity.

-

Horner-Wadsworth-Emmons Reaction: This is often the preferred method for achieving high (E)-stereoselectivity. The purification is generally straightforward due to the water-solubility of the phosphate byproduct. This method is highly reliable and provides good to excellent yields.

-

Wittig Reaction: The use of a stabilized ylide makes this a very convenient one-pot reaction, especially for smaller scale syntheses. While generally providing good (E)-selectivity, it may be lower than that achieved with the HWE reaction. The removal of triphenylphosphine oxide can sometimes be challenging and may require careful chromatography.

-

Knoevenagel Condensation: This classical method is cost-effective as it uses inexpensive reagents. However, it often requires harsher conditions (high temperatures for decarboxylation) and may result in lower yields compared to the HWE and Wittig reactions. The two-step nature of the process (condensation and decarboxylation) can also be a drawback.

For researchers requiring high stereochemical purity and good yields, the Horner-Wadsworth-Emmons reaction is often the most robust and reliable choice.

Conclusion

The synthesis of ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate is readily achievable through several established olefination methodologies. A thorough understanding of the precursor synthesis via the Vilsmeier-Haack reaction, followed by a judicious selection of the olefination pathway—be it the highly (E)-selective Horner-Wadsworth-Emmons reaction, the convenient Wittig reaction with a stabilized ylide, or the classical Knoevenagel condensation—provides the synthetic chemist with a versatile toolbox to access this valuable intermediate. The detailed protocols and comparative analysis presented in this guide are intended to facilitate the efficient and successful synthesis of this and related pyrazole-containing compounds for applications in drug discovery and materials science.

References

- Journal of Advanced Scientific Research. (n.d.).

- Asian Journal of Research in Chemistry. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.

- Wikipedia. (2023, November 20). Horner–Wadsworth–Emmons reaction.

- Weizman, H. (n.d.). Solvent Free Wittig Reactions.

- BenchChem. (2025). Experimental Procedures In silico modeling and structure-based design of Ptpn2 inhibitors.

- WebAssign. (n.d.).

- REAL-J. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES.

- Beilstein Journals. (n.d.).

- Djerassi, C. (2014, March 13). The Wittig Reaction.

- BenchChem. (2025). Protocol for Wittig Reaction on N-substituted Pyrrole-2-carboxaldehydes.

- Alfa Chemistry. (2024, August 6). Horner-Wadsworth-Emmons Reaction.

- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation with Diethyl 2-(2-oxopropyl)

- Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.

- Sano, S., Takemoto, Y., & Nagao, Y. (2003, July 14). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid.

- Nguyen, K. C., & Weizman, H. (2007). A Solvent-Free Wittig Reaction: A Green Organic Chemistry Experiment.

- BenchChem. (2025).

- Green Chemistry. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Organic Reactions. (n.d.).

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- SynArchive. (n.d.). Horner-Wadsworth-Emmons Reaction.

- National Institutes of Health. (n.d.). Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)

- Guidechem. (n.d.). Methyl (E)-3-(2-methylpyrazol-3-yl)

- Asian Publication Corporation. (n.d.).

- Semantic Scholar. (2022, June 30).

- MDPI. (2023, September 13).

- Semantic Scholar. (2023, September 13).

- Arkivoc. (n.d.). Synthesis of 3-(2-aminoethyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. webassign.net [webassign.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Knoevenagel Condensation [organic-chemistry.org]

- 11. organicreactions.org [organicreactions.org]

A Technical Guide to the Pharmacokinetic Profiling of Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate Derivatives

Preamble: The Strategic Imperative of Early Pharmacokinetic Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is not merely a mantra but a critical operational principle. A compound's journey from hit to candidate is a rigorous process of multiparameter optimization, where biological potency must be harmonized with favorable pharmacokinetic properties. The pyrazole scaffold represents a privileged core in medicinal chemistry, featured in numerous FDA-approved drugs for its metabolic stability and versatile biological activities.[1][2][3][4][5] Derivatives of ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate are of emerging interest, combining the robust pyrazole nucleus with an α,β-unsaturated ester moiety—a constellation of functional groups that presents both opportunities and challenges from a drug metabolism and pharmacokinetics (DMPK) perspective.

This guide eschews a generic template, instead providing a bespoke framework for the comprehensive pharmacokinetic evaluation of this specific chemical series. It is designed for drug discovery researchers, offering not just protocols, but the underlying scientific rationale—the "why" behind the "how"—to empower informed decision-making in lead optimization. We will dissect the structural alerts of the core molecule, predict its metabolic fate, and lay out a self-validating, tiered experimental approach to de-risk and advance promising candidates.

Structural Deconstruction and Predictive ADME Analysis

The core structure, ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate, presents three key regions of interest for pharmacokinetic consideration:

-

The N-methylpyrazole Ring: This heterocycle is generally considered to be relatively stable metabolically.[4] However, the methyl group and the aromatic ring itself are potential sites for Phase I oxidation (hydroxylation) mediated by Cytochrome P450 (CYP) enzymes.[6] The two adjacent nitrogen atoms can also influence the molecule's polarity and ability to form hydrogen bonds.[1][3]

-

The Ethyl Ester Group: This is a classic "soft spot." Esters are readily susceptible to hydrolysis by a wide range of carboxylesterases present in plasma, liver, and other tissues, converting the ethyl ester to the corresponding carboxylic acid. This transformation can dramatically alter the compound's solubility, charge, cell permeability, and target engagement.

-

The α,β-Unsaturated System (Enoate): This electron-deficient double bond is a potential Michael acceptor. It can be a site for enzymatic reduction or for covalent adduction with nucleophilic species, such as the thiol group of glutathione (GSH), which can be a potential toxicity liability.

These structural features dictate the initial hypotheses for our experimental investigation. The primary metabolic pathways are likely to be ester hydrolysis and, to a lesser extent, CYP-mediated oxidation.

Predicted Metabolic Fates of the Core Scaffold

The following diagram illustrates the most probable metabolic transformations. The goal of an initial metabolic stability screen is to determine the primary route and rate of clearance.

Caption: Predicted primary metabolic pathways for the core scaffold.

The Experimental Framework: A Tiered Approach to PK Profiling

A logical, tiered approach is essential to efficiently allocate resources. We begin with high-throughput in vitro assays to triage compounds and then move to more complex in vivo studies for the most promising candidates. This strategy is central to modern drug discovery, allowing for the early elimination of compounds with fatal ADME flaws.[7][8]

Tier 1: High-Throughput In Vitro ADME Screening

The objective of this tier is to rapidly assess fundamental ADME properties to guide structure-activity and structure-property relationships. These assays are designed to be performed in parallel on multiple derivatives.[9]

Caption: A tiered workflow for in vitro ADME screening.

Experimental Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: This assay provides a primary measure of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[10] It allows for the calculation of in vitro half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo hepatic clearance.

Methodology:

-

Preparation of Reagents:

-

Test Compound Stock: 10 mM in DMSO.

-

HLM Stock: Pooled Human Liver Microsomes (e.g., from a commercial supplier), thawed on ice and diluted to 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

-

NADPH Stock: 10 mM NADPH in buffer (prepared fresh).

-

Positive Control: A compound with a known, moderate clearance rate (e.g., Verapamil, Testosterone).

-

Negative Control: A compound known to be highly stable (e.g., Warfarin).

-

-

Assay Procedure (96-well plate format):

-

Add 98 µL of the HLM working solution to each well.

-

Add 1 µL of test compound stock solution (or control) to the wells to achieve a final substrate concentration of 1 µM.

-

Self-Validation Control: Prepare a parallel set of wells without NADPH ("-NADPH" control). This is critical to distinguish enzymatic degradation from chemical instability.

-

Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

-

Initiate the reaction by adding 1 µL of the 10 mM NADPH stock to each well (except the "-NADPH" controls, to which buffer is added).

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

-

Sample Analysis & Data Interpretation:

-

Centrifuge the plate to pellet the precipitated protein.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[11][12]

-

Plot the natural log of the percentage of parent compound remaining vs. time. The slope of the linear regression line (k) is used to calculate the in vitro half-life: t½ = 0.693 / k .

-

Experimental Protocol 2: CYP450 Inhibition Screening (IC50)

Rationale: Assessing a compound's potential to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is a regulatory requirement and critical for predicting drug-drug interaction (DDI) risk.[9][13]

Methodology:

-

Reagents:

-

HLMs (0.25 mg/mL), NADPH (10 mM), and buffer as described above.

-

A "cocktail" of specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for 2C9, etc.).

-

Test compound at various concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).

-

Known inhibitors for each isoform as positive controls.

-

-

Assay Procedure:

-

Combine HLM, buffer, and test compound (or control inhibitor) in wells.

-

Pre-incubate at 37°C for 5 minutes.

-

Add the probe substrate cocktail and incubate for 10 minutes.

-

Initiate the reaction with NADPH.

-

Incubate for a specific time (e.g., 15 minutes).

-

Stop the reaction with ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis & Data Interpretation:

-

Analyze samples by LC-MS/MS to quantify the formation of the specific metabolite from each probe substrate.

-

Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

-

Plot percent inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Tier 2: Definitive In Vivo Pharmacokinetic Evaluation

Compounds that demonstrate favorable in vitro profiles (e.g., moderate to low clearance, no significant CYP inhibition) are advanced to in vivo studies. The standard model for initial PK is the rodent (typically rat).[14][15]

Caption: Workflow for a typical in vivo pharmacokinetic study.

Experimental Protocol 3: Rat Pharmacokinetic Study (IV and PO)

Rationale: This study is the gold standard for determining key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%). An intravenous (IV) dose is required to determine absolute bioavailability.

Methodology:

-

Animal Preparation:

-

Use male Sprague-Dawley or Wistar rats (n=3-4 per group) fitted with jugular vein cannulas for blood sampling.

-

Fast animals overnight before dosing.

-

-

Dosing:

-

IV Group: Administer the compound via the tail vein at a low dose (e.g., 1-2 mg/kg) in a suitable vehicle (e.g., saline with 5% DMSO, 10% Solutol). The IV bolus provides the reference for 100% systemic exposure.

-

PO Group: Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose).

-

-

Blood Sampling:

-

Collect sparse blood samples (approx. 100 µL) into heparinized tubes at pre-defined time points.

-

IV schedule (example): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

PO schedule (example): 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

-

Sample Processing and Bioanalysis:

-

Data Analysis:

-

Plot the mean plasma concentration vs. time for both IV and PO groups.

-

Use non-compartmental analysis (NCA) software to calculate pharmacokinetic parameters.

-

Interpreting Key Pharmacokinetic Parameters

The data from these studies are summarized to build a comprehensive DMPK profile.

| Parameter | Symbol | Description | Desired Profile for Lead Optimization |

| Clearance | CL | The volume of plasma cleared of the drug per unit time (L/hr/kg). | Low to moderate (<< liver blood flow) |

| Volume of Distribution | Vd | The theoretical volume into which the drug distributes to achieve the observed plasma concentration (L/kg). | Moderate (0.5 - 5 L/kg); indicates distribution into tissues but not excessive sequestration. |

| Terminal Half-Life | t½ | The time required for the plasma concentration to decrease by half (hours). | Sufficiently long for desired dosing interval (e.g., 8-24h for once or twice-daily dosing). |

| Oral Bioavailability | F% | The fraction of the oral dose that reaches systemic circulation. | High (>30-50%) |

| Area Under the Curve | AUC | The total drug exposure over time (ng*hr/mL). | Proportional to dose; used to calculate CL and F%. |

Conclusion: Synthesizing Data for Project Advancement

The pharmacokinetic profiling of ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate derivatives requires a systematic and hypothesis-driven approach. By understanding the structural liabilities of the scaffold—namely the potential for ester hydrolysis and oxidative metabolism—we can design a logical experimental cascade. The tiered framework presented here, from high-throughput in vitro screens to definitive in vivo evaluation, provides a robust and efficient pathway to identify compounds with favorable DMPK properties.

The ultimate goal is to integrate this pharmacokinetic data with efficacy and safety data to select a candidate with a balanced profile, maximizing the probability of success in clinical development. This self-validating, scientifically-grounded approach ensures that decisions are based on high-quality, interpretable data, embodying the core principles of modern, efficient drug discovery.

References

-

J-Stage. (n.d.). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Retrieved from [Link]

-

Drug Discovery World. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

-

J-Stage. (n.d.). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. Retrieved from [Link]

-

Springer. (n.d.). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Retrieved from [Link]

-

Xenotech. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. Retrieved from [Link]

-

ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

-

BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved from [Link]

-

Future Science. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Inducibility of P450Coh by pyrazole and its derivatives. Retrieved from [Link]

- Google Patents. (n.d.). WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors.

-

National Center for Biotechnology Information. (n.d.). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Retrieved from [Link]

-

Bentham Science. (2024, October 1). In Silico ADME And Molecular Docking Studies of New Thiazolyl-bipyrazole, Pyrazolopyridine and Pyrano[2,3-d]pyrazolopyridine Derivatives as Antibacterial Agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Fomepizole. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 3 ADME Properties of compound 6. Retrieved from [Link]

-

Elsevier. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved from [Link]

-

Elsevier. (n.d.). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Retrieved from [Link]

-

DergiPark. (2024, November 5). Turkish Computational and Theoretical Chemistry Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Cytochrome P450 Enzymes in Drug Metabolism: Regulation of Gene Expression, Enzyme Activities, and Impact of Genetic Variation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Review: biologically active pyrazole derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]

-

MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

-

Semantic Scholar. (2015, October 15). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, March 24). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

MDPI. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2011, August 15). A review on biological matrices and analytical methods used for determination of drug of abuse. Retrieved from [Link]

-

IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

-

ResearchGate. (2024, September 18). A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]

-

UKM. (2025, December 25). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Retrieved from [Link]

-

Arkivoc. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

-

IntechOpen. (2022, November 27). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. Retrieved from [Link]

-

Elsevier. (n.d.). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Retrieved from [Link]

-

Chemspace. (n.d.). Ethyl (3E)-2,2-difluoro-4-(1H-pyrazol-1-yl)but-3-enoate. Retrieved from [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Inducibility of P450Coh by pyrazole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. criver.com [criver.com]

- 10. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. japsonline.com [japsonline.com]

Application Notes and Protocols: A Detailed Guide to the Synthesis of Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate, a valuable building block in medicinal chemistry and drug discovery. Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development, offering not only a procedural methodology but also the underlying chemical principles and rationale for experimental choices. The synthesis is approached via a robust and efficient two-step sequence involving the N-methylation of a pyrazole carbaldehyde precursor followed by a Horner-Wadsworth-Emmons olefination.

Introduction: The Significance of Pyrazole Acrylates

Pyrazole scaffolds are integral to many pharmaceutical agents due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3] The incorporation of an acrylate moiety extends the chemical space of these derivatives, providing a key Michael acceptor for potential covalent interactions with biological targets or a versatile handle for further chemical modifications. Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate, in particular, is a precursor for more complex molecules in drug discovery programs.[4] The strategic placement of the methyl group on the pyrazole nitrogen can significantly influence the molecule's conformational preferences and metabolic stability.

This guide details a reliable synthetic route, emphasizing safety, efficiency, and high purity of the final product. The chosen pathway, a Horner-Wadsworth-Emmons (HWE) reaction, is renowned for its high E-stereoselectivity and the ease of purification due to the water-soluble nature of the phosphate byproduct.[5][6][7]

Synthetic Strategy Overview

The synthesis of Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate is achieved through a two-step process, commencing with the commercially available 1H-pyrazole-3-carbaldehyde.

Step 1: N-Methylation of 1H-pyrazole-3-carbaldehyde. This initial step introduces the methyl group onto the pyrazole ring to yield the key intermediate, 2-methyl-2H-pyrazole-3-carbaldehyde.

Step 2: Horner-Wadsworth-Emmons (HWE) Reaction. The aldehyde intermediate is then subjected to an HWE reaction with triethyl phosphonoacetate to construct the α,β-unsaturated ester, affording the target molecule.

Caption: Overall workflow for the synthesis of Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1H-pyrazole-3-carbaldehyde | ≥97% | Commercially Available | |

| Methyl iodide | ≥99% | Commercially Available | Caution: Toxic and volatile. |

| Potassium carbonate | ≥99% | Commercially Available | Anhydrous |

| Acetone | Anhydrous | Commercially Available | |

| Triethyl phosphonoacetate | ≥98% | Commercially Available | |

| Sodium hydride | 60% dispersion in mineral oil | Commercially Available | Caution: Highly flammable. |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | |

| Diethyl ether | Anhydrous | Commercially Available | |

| Saturated aqueous ammonium chloride | Prepared in-house | ||

| Saturated aqueous sodium chloride (Brine) | Prepared in-house | ||

| Anhydrous magnesium sulfate | Commercially Available | ||

| Ethyl acetate | HPLC grade | Commercially Available | For chromatography |

| Hexanes | HPLC grade | Commercially Available | For chromatography |

| Deuterated chloroform (CDCl3) | Commercially Available | For NMR analysis |

Step-by-Step Synthesis

Rationale: The N-methylation of pyrazole can lead to a mixture of N1 and N2 isomers. In this protocol, the use of potassium carbonate as a mild base in acetone is a common and effective method for the methylation of nitrogen heterocycles. The regioselectivity can be influenced by the reaction conditions and the substrate itself. For this specific substrate, the formation of the 2-methyl isomer is anticipated, but chromatographic purification is essential to isolate the desired isomer.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-pyrazole-3-carbaldehyde (5.0 g, 52.0 mmol), anhydrous potassium carbonate (14.4 g, 104.0 mmol), and anhydrous acetone (100 mL).

-

Stir the suspension vigorously at room temperature.

-

Slowly add methyl iodide (4.2 mL, 67.6 mmol) to the suspension via a syringe. Caution: This should be performed in a well-ventilated fume hood as methyl iodide is toxic.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

After the reaction is complete (disappearance of the starting material), allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium iodide byproduct and wash the filter cake with acetone (2 x 20 mL).

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude residue will likely be a mixture of N1 and N2 methylated isomers. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate) to isolate the desired 2-methyl-2H-pyrazole-3-carbaldehyde isomer.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the product as a pale yellow oil or solid.

-

Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Rationale: The Horner-Wadsworth-Emmons reaction is a superior alternative to the Wittig reaction for the synthesis of α,β-unsaturated esters, as it typically provides the (E)-isomer with high selectivity and the phosphate byproduct is easily removed by aqueous workup.[5][6][8] The reaction proceeds through the deprotonation of the phosphonate ester by a strong base, such as sodium hydride, to form a stabilized carbanion. This carbanion then undergoes a nucleophilic addition to the aldehyde, followed by elimination to form the alkene.

Procedure:

-

To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.3 g, 57.5 mmol, pre-washed with hexanes to remove the oil) and anhydrous tetrahydrofuran (THF) (80 mL).

-

Cool the suspension to 0 °C in an ice-water bath.

-

In a separate flask, prepare a solution of triethyl phosphonoacetate (11.4 mL, 57.5 mmol) in anhydrous THF (20 mL).

-

Add the triethyl phosphonoacetate solution dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide results in a clear to slightly hazy solution.

-

Prepare a solution of 2-methyl-2H-pyrazole-3-carbaldehyde (5.0 g, 45.4 mmol) in anhydrous THF (20 mL).

-

Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (3:7 ethyl acetate/hexanes).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 5% to 30% ethyl acetate).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate as a colorless to pale yellow oil or solid.

-

Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The coupling constant of the vinyl protons in the ¹H NMR spectrum will confirm the (E)-stereochemistry.

Characterization Data (Expected)

-

Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.45 (d, J = 2.0 Hz, 1H), 7.20 (d, J = 16.0 Hz, 1H), 6.35 (d, J = 16.0 Hz, 1H), 6.25 (d, J = 2.0 Hz, 1H), 4.25 (q, J = 7.1 Hz, 2H), 3.90 (s, 3H), 1.30 (t, J = 7.1 Hz, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 166.5, 148.0, 138.0, 132.5, 120.0, 108.0, 60.5, 39.0, 14.3.

-

HRMS (ESI): Calculated for C₉H₁₂N₂O₂ [M+H]⁺, found.

-

Safety and Handling

-

Methyl iodide is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium hydride is a highly flammable solid and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) and away from moisture.

-